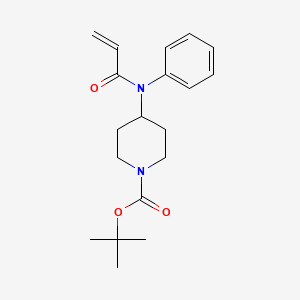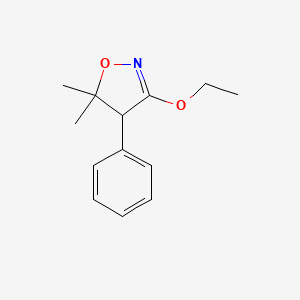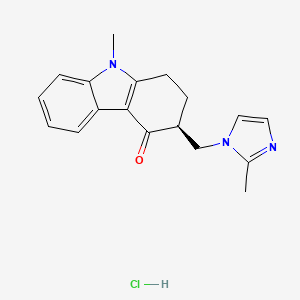![molecular formula C28H26O16S B583708 metil (2S,3S,4S,5R,6S)-3,4,5-triacetiloxi-6-[4-oxo-3-(4-sulfooxi-fenil)croman-7-il]oxano-2-carboxilato CAS No. 1041261-16-8](/img/structure/B583708.png)
metil (2S,3S,4S,5R,6S)-3,4,5-triacetiloxi-6-[4-oxo-3-(4-sulfooxi-fenil)croman-7-il]oxano-2-carboxilato
Descripción general
Descripción
DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structural features, including a benzopyran ring system and multiple functional groups, which contribute to its reactivity and biological properties.
Aplicaciones Científicas De Investigación
DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and mechanisms of flavonoid derivatives.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenylpropanoid precursor.
Introduction of the sulfooxy group: This step involves the sulfonation of the phenyl ring, typically using sulfur trioxide or chlorosulfonic acid.
Glycosylation: The attachment of the glucopyranosiduronate moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts such as silver triflate.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranosiduronate moiety using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzopyran moiety.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Hydrolysis: Deacetylated glucopyranosiduronate derivatives.
Mecanismo De Acción
The biological effects of DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE are primarily mediated through its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to microbial cell death.
Comparación Con Compuestos Similares
DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE can be compared with other flavonoid derivatives such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Possesses neuroprotective and anti-inflammatory activities.
Uniqueness
The unique combination of the sulfooxy group and the glucopyranosiduronate moiety in DAIDZEIN 7-TRI-O-ACETYL-BETA-D-GLUCURONIC ACID METHYL ESTER 4'-SULFATE enhances its solubility, bioavailability, and biological activity compared to other flavonoids.
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O16S/c1-13(29)39-23-24(40-14(2)30)26(41-15(3)31)28(43-25(23)27(33)37-4)42-18-9-10-19-21(11-18)38-12-20(22(19)32)16-5-7-17(8-6-16)44-45(34,35)36/h5-12,23-26,28H,1-4H3,(H,34,35,36)/t23-,24-,25-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYDFNVTVUNKCE-YYDZWWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OS(=O)(=O)O)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747411 | |
| Record name | Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041261-16-8 | |
| Record name | Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)






![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)
